![molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9](/img/structure/B2915672.png)
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C13H13F3N2O2S . It has a molecular weight of 318.31 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenoxy group, which is then attached to an ethyl group. This ethyl group is connected to an imidazole ring, which also has a sulfanyl group and a methanol group attached .Scientific Research Applications
Catalytic Applications
The compound's potential for catalysis is highlighted in research on molybdenum(VI) complexes with thiazole-hydrazone ligands, indicating the broader category of sulfanyl-imidazolyl compounds' relevance in heterogeneous catalysis. These complexes have demonstrated efficiency in the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in facilitating chemical transformations through catalytic action (Ghorbanloo & Maleki Alamooti, 2017).
Fluorescence and Sensing Applications
The synthesis and fluorescence properties of Zn(2+) fluorescent probes based on benzimidazole and imidazole frameworks suggest applications in sensing and bioimaging. Compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol indicate the potential utility of sulfanyl-imidazolyl compounds in the development of fluorescent materials for detecting metal ions and other analytes with high sensitivity and specificity (Zheng Wen-yao, 2012).
Antioxidant and Anti-inflammatory Properties
Research on phenolic compounds from Gastrodia elata root extracts, known for their anti-inflammatory properties, suggests the broader relevance of sulfanyl-imidazolyl compounds in pharmacology, particularly in the development of anti-inflammatory agents. These studies highlight the compound's potential in mitigating inflammation through COX inhibition and antioxidant activity, indicating a pathway for future therapeutic applications (Lee et al., 2006).
Photochemical Applications
The photochemical reactivity of sulfanyl-imidazolyl compounds, as demonstrated in the study of 1,3-diphenyl-2-pyrazolines, underscores their potential in the development of materials with unique photoresponsive properties. These compounds' ability to exhibit fluorescence and undergo photochemical transformations in response to light exposure suggests applications in photophysics, photochemistry, and material science for developing light-responsive materials (Lin, Rivett, & Wilshire, 1977).
Electrosynthesis and Synthetic Chemistry
The electrosynthetic applications of related sulfanyl-imidazolyl compounds, highlighted in the synthesis and functionalization of (1-methyl-1H-imidazol-2-yl)methanol derivatives, reveal their utility in synthetic chemistry. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating the versatility of sulfanyl-imidazolyl compounds in facilitating diverse chemical reactions and transformations (Ohta et al., 1987).
properties
IUPAC Name |
4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPNJRIGPWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326631 |
Source


|
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol | |
CAS RN |
338794-79-9 |
Source


|
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)
![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)
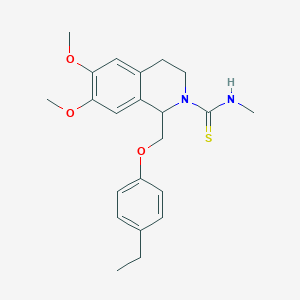
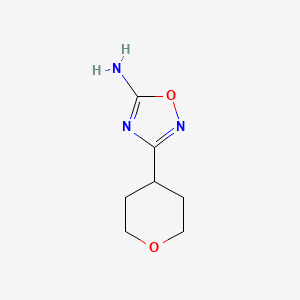
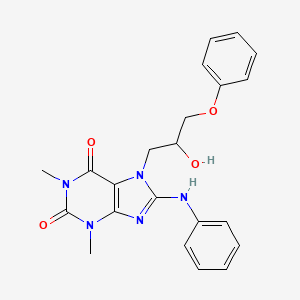
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)
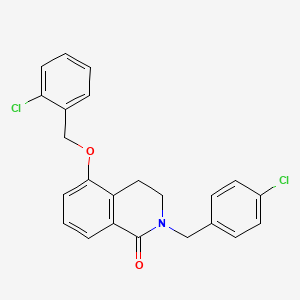
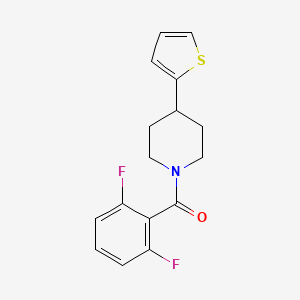
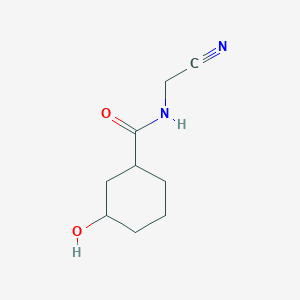
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

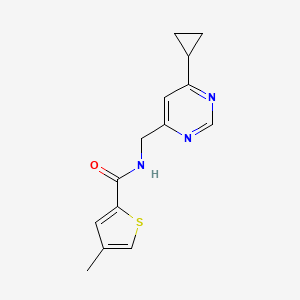
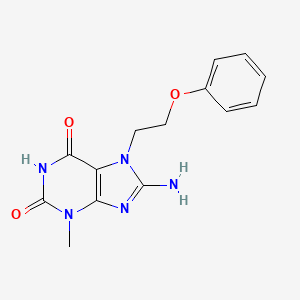
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)